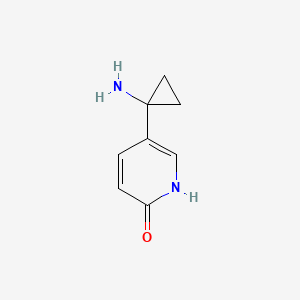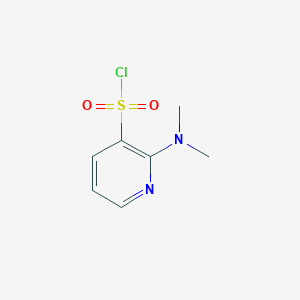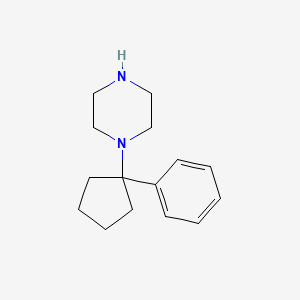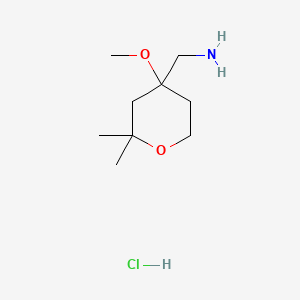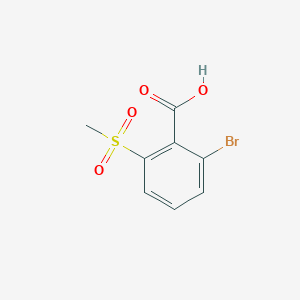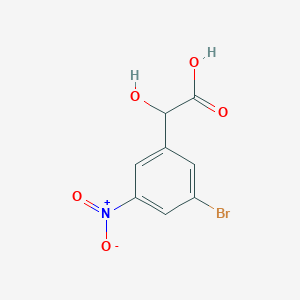![molecular formula C7H16ClNO B13591695 [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)
[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.6610 . This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride involves several steps. One common method includes the reaction of a cyclobutyl derivative with an aminomethyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .
Industry: In industrial applications, [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(aminomethyl)cyclobutylmethanol: This compound has a similar structure but differs in the position of the methyl group.
1-(aminomethyl)cyclopropylmethanol: This compound has a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: The uniqueness of [1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride lies in its specific stereochemistry and the presence of both aminomethyl and methanol groups. This combination of functional groups and stereochemistry makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-methylcyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-7(3-6,4-8)5-9;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
BESRTQNWCMBLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
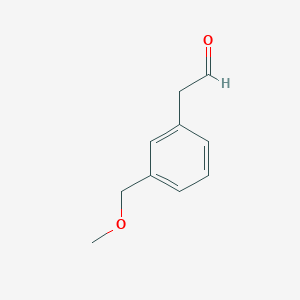
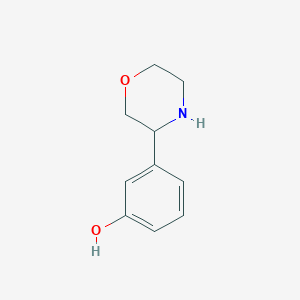
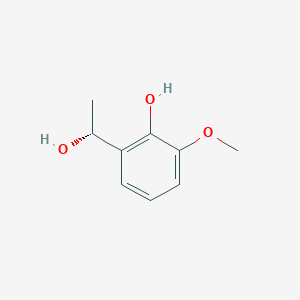
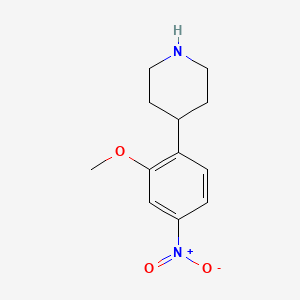
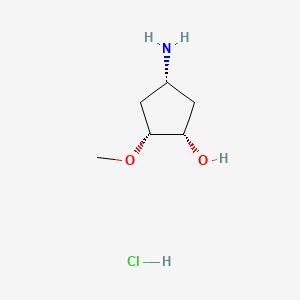
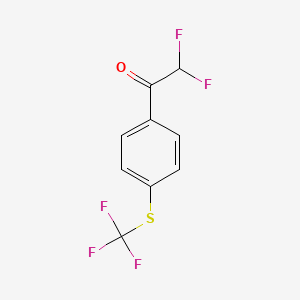
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
